Stepharine

Beschreibung

Contextualization within Natural Product Chemistry

Stepharine is classified as a proaporphine alkaloid, a specific subgroup of the large and diverse isoquinoline (B145761) alkaloid family nih.govacs.org. Proaporphine alkaloids are notable for being the biosynthetic precursors to aporphine (B1220529) alkaloids acs.org. This compound is naturally produced by plants of the Stephania genus, particularly Stephania glabra nih.govacs.org.

The biosynthesis of this compound involves complex enzymatic pathways within the plant. It shares metabolic pathways and precursor pools, such as S-reticuline, with other well-known isoquinoline alkaloids like morphine and sanguinarine (B192314) nih.gov. Despite these similarities, the specific biosynthetic route to aporphine alkaloids like this compound is still an area of active investigation nih.gov. The study of its distribution within the plant has revealed that specialized cells, such as vascular tissues, laticifers, and certain parenchymal cells, are capable of tolerating and accumulating high levels of the alkaloid nih.gov.

Significance of this compound as a Bioactive Alkaloid

The academic interest in this compound is largely driven by its demonstrated biological activities. Research has identified several significant pharmacological effects, establishing it as a valuable compound for further investigation. In vitro studies have shown that this compound can inhibit cholinesterase and pseudocholinesterase acs.org. Furthermore, it has been reported to exhibit antihypertensive, anti-aging, and anti-viral properties nih.gov. A key finding in early research was that its antihypertensive activity did not present with common side effects associated with other antihypertensive agents, such as α- or β-adrenergic blockade or sedative effects acs.org.

| Reported Biological Activity | Key Research Finding | Reference |

|---|---|---|

| Antihypertensive | Exhibits blood pressure-lowering effects without typical side effects like adrenergic blockade or sedation. | acs.org |

| Cholinesterase Inhibition | Inhibits both cholinesterase and pseudocholinesterase in vitro. | acs.org |

| Anti-aging | Identified as having potential anti-aging effects. | nih.gov |

| Anti-viral | Demonstrates anti-viral properties in research studies. | nih.gov |

| Anti-inflammatory | Shows a strong inhibitory effect on the overactivation of microglia, which is linked to neuroinflammation. | researchgate.net |

Overview of Current Research Trajectories for this compound

Contemporary research on this compound is advancing along several key trajectories, focusing on its production, synthesis, and expanded pharmacological profiling.

Biotechnology and Enhanced Production : A significant area of research is the development of bioengineering strategies to enhance the production of this compound. Studies on morphogenic cell cultures of S. glabra have shown that these systems can produce very high levels of this compound, reaching 0.88–1.04% of the dry cell weight nih.gov. Future research aims to leverage the understanding of this compound's spatial and temporal distribution in the plant to optimize production in vitro, potentially through cultures enriched in the specific cell types that accumulate the alkaloid nih.gov.

Total Synthesis : Organic chemists are actively developing novel and more efficient methods for the total synthesis of this compound and its derivatives, such as pronuciferine (B1678250) acs.orgresearchgate.netchemrxiv.org. These efforts are crucial for providing a reliable supply of the compound for research purposes, independent of its natural source. Recent synthetic strategies have employed advanced chemical reactions, including aromatic oxidation with hypervalent iodine reagents and multi-component Catellani reactions acs.orgresearchgate.netnih.gov.

| Synthetic Strategy | Key Features | Reference |

|---|---|---|

| Aromatic Oxidation | Employs a hypervalent iodine reagent to create the key spiro-cyclohexadienone structure. | acs.orgnih.gov |

| Catellani Reaction / Au-catalyzed Cyclization | A concise, three-component reaction to assemble the core tetrahydroisoquinoline (THIQ) scaffold. | researchgate.netchemrxiv.org |

Pharmacological Exploration : Building on its known bioactivities, current research is exploring new therapeutic possibilities. For instance, this compound's strong inhibitory effect on microglial overactivation has positioned it as a compound of interest for its potential in addressing ischemic stroke and other neuroinflammatory conditions researchgate.net.

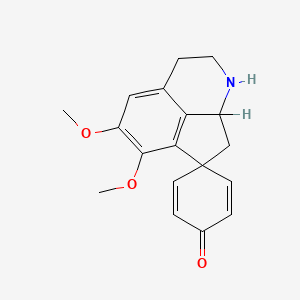

Structure

3D Structure

Eigenschaften

CAS-Nummer |

2810-21-1 |

|---|---|

Molekularformel |

C18H19NO3 |

Molekulargewicht |

297.3 g/mol |

IUPAC-Name |

(4R)-10,11-dimethoxyspiro[5-azatricyclo[6.3.1.04,12]dodeca-1(12),8,10-triene-2,4'-cyclohexa-2,5-diene]-1'-one |

InChI |

InChI=1S/C18H19NO3/c1-21-14-9-11-5-8-19-13-10-18(6-3-12(20)4-7-18)16(15(11)13)17(14)22-2/h3-4,6-7,9,13,19H,5,8,10H2,1-2H3/t13-/m1/s1 |

InChI-Schlüssel |

OGJKMZVUJJYWKO-CYBMUJFWSA-N |

Kanonische SMILES |

COC1=C(C2=C3C(CC24C=CC(=O)C=C4)NCCC3=C1)OC |

Andere CAS-Nummern |

2810-21-1 |

Synonyme |

stepharine stepharine monohydrochloride stepharine tosylate |

Herkunft des Produkts |

United States |

Natural Occurrence and Advanced Isolation Methodologies of Stepharine

Botanical Sources and Distribution of Stepharine

This compound is an isoquinoline (B145761) alkaloid with the chemical formula C₁₈H₁₉NO₃. contaminantdb.ca It is found across several plant genera, predominantly within the Menispermaceae family, known for producing a diverse array of alkaloids.

Stephania glabra as a Primary Source

Stephania glabra is recognized as a significant botanical source of this compound. This plant, particularly its roots, has a historical reputation in traditional medicine. plantaedb.com Research indicates that this compound is an aporphine (B1220529) alkaloid present in Stephania glabra plants. nih.gov

Detailed investigations into Stephania glabra have revealed notable concentrations of this compound. The content of this compound in the morphogenic tissues of S. glabra can range from 0.88% to 1.04% of the dry cell weight. researchgate.net Furthermore, cell suspension cultures derived from Stephania glabra have demonstrated remarkable production capabilities, yielding this compound at high levels, reaching up to 0.9% of the dry cell weight in morphogenic callus cultures (S2-L) cultivated in liquid media. This represents one of the highest reported levels of aporphine alkaloids obtained from plant cell cultures or natural sources to date. researchgate.netuni.lu The biosynthesis of this compound in S. glabra is subject to intricate spatial and temporal regulation throughout the plant's development. Specialized cellular sites, including vascular tissues with companion cells (VT cells), laticifers, and parenchymal cells with inclusions (PI cells), are capable of tolerating and accumulating these alkaloids, thereby circumventing potential self-intoxication. nih.govresearchgate.net

Table 1: this compound Content in Stephania glabra Tissues and Cultures

| Source/Tissue Type | This compound Content (% Dry Cell Weight) | Reference |

| Morphogenic Tissues | 0.88 – 1.04 | researchgate.net |

| Cell Culture (S2-L) | 0.9 | uni.lu |

Abuta panurensis and Other Identified Natural Producers

Beyond Stephania glabra, this compound has been identified in other botanical species, expanding its known natural distribution. Notably, this compound has been isolated from the branches of Abuta panurensis Eichler, a species endemic to the Amazonian rainforest. Its presence in A. panurensis was reported in 2020. medrxiv.orgmedrxiv.org

The occurrence of this compound extends to several other species within the Stephania genus and other plant families. These include:

Stephania dentifolia (from roots) nih.govbidd.group

Stephania yunnanensis contaminantdb.cabidd.groupnih.gov

Stephania viridiflavens nih.govbidd.group

Stephania cambodica (from tubers) nih.gov

Annona muricata (from leaves, root, and stem-barks) bidd.group

Sarcopetalum harveyanum bidd.group

Neolitsea konishii contaminantdb.ca

Asimina triloba (from twigs) nih.gov

Table 2: Other Botanical Sources of this compound

| Plant Species | Plant Part (if specified) | Reference |

| Abuta panurensis | Branches | medrxiv.orgmedrxiv.orgplantaedb.com |

| Stephania dentifolia | Roots | nih.govbidd.group |

| Stephania yunnanensis | Whole plant | contaminantdb.cabidd.groupnih.gov |

| Stephania viridiflavens | Whole plant | nih.govbidd.group |

| Stephania cambodica | Tuber | nih.gov |

| Annona muricata | Leaves, root, stem-barks | bidd.group |

| Sarcopetalum harveyanum | Whole plant | bidd.group |

| Neolitsea konishii | Whole plant | contaminantdb.ca |

| Asimina triloba | Twigs | nih.gov |

Advanced Techniques for Isolation and Purification of this compound from Biological Matrices

The isolation and purification of natural products like this compound from complex biological matrices are critical steps in natural product research. These processes typically involve a combination of extraction and chromatographic techniques, with modern advancements continually improving efficiency and purity.

Chromatographic Techniques for Alkaloid Separation

Chromatography stands as the most widely employed and versatile separation technique for the isolation of natural products, including alkaloids. nih.govnih.gov Its utility lies in its ability to separate compounds based on differences in their chemical properties.

Key chromatographic techniques applied in this compound isolation include:

High-Performance Liquid Chromatography (HPLC): HPLC is a robust and high-resolution technique extensively used for the separation of complex mixtures and the quantification of phytoconstituents such as alkaloids. nih.govfrontiersin.org An HPLC-DAD (Diode Array Detection) method has been specifically developed for the simultaneous measurement of alkaloids, including this compound, in biological samples like rat plasma following administration of Stephania glabra extract. nih.gov

Counter-Current Chromatography (CCC) coupled with Liquid Chromatography-Mass Spectrometry (LC-MSn): This hyphenated technique offers comprehensive separation and analysis capabilities. For instance, CCC combined with LC-MSn has been successfully utilized to separate and analyze polar compounds, including this compound, from the polar fraction of Stephania yunnanensis. A notable achievement involved the one-step separation of 4.8 mg of this compound with over 90% purity from a 50 mg crude extract fraction, employing a specific polar solvent system (n-butanol: methanol: water at 4:1:5, v/v with 10 mM NaOH). nih.govnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): Highly sensitive LC-MS methods, particularly those utilizing triple quadrupole (QQQ) mass spectrometers, have been successfully applied for quantitative analysis and pharmacokinetic studies of this compound in various matrices. nih.govuni.lu

Thin-Layer Chromatography (TLC): TLC serves as a rapid and cost-effective method for qualitative analysis and preliminary separation of natural product extracts, often preceding more advanced chromatographic techniques. nih.govnih.govnih.gov

Column Chromatography: Traditional column chromatography methods, utilizing adsorbents such as aluminum oxide, silica, and Sephadex LH-20, have been historically and continue to be employed for the separation of alkaloids, as seen in the isolation of compounds from Stephania dentifolia. nih.govnih.gov

Modern Extraction Methodologies for Natural Product Research

Extraction is the fundamental initial step in isolating natural products from their biological sources, aiming to recover and concentrate target compounds while minimizing interference from other matrix components. nih.govnih.gov

While conventional extraction methods like solid-liquid extraction, Soxhlet extraction, maceration, percolation, and reflux extraction are still in use, they often entail drawbacks such as prolonged extraction times, high solvent consumption, and lower efficiency. nih.govfrontiersin.orgnih.govnih.govnih.gov

To overcome these limitations, modern and greener extraction techniques have been developed, offering improved efficiency, reduced solvent usage, and shorter processing times:

Ultrasound-Assisted Extraction (UAE): This technique utilizes ultrasonic waves to enhance the extraction process, leading to higher yields and reduced solvent consumption by improving mass transfer rates and potentially rupturing cell walls. nih.govfrontiersin.orgnih.gov

Microwave-Assisted Extraction (MAE): MAE employs microwave energy to heat the solvent and sample, facilitating rapid and efficient extraction of natural products. nih.govfrontiersin.orgnih.govnih.gov

Supercritical Fluid Extraction (SFE): SFE uses supercritical fluids (e.g., supercritical carbon dioxide) as extraction solvents. These fluids possess properties between liquids and gases, allowing for efficient dissolution and extraction of a wide range of natural products with high selectivity and often without toxic residues. nih.govfrontiersin.orgnih.govnih.gov

Pressurized Liquid Extraction (PLE): Also known as Accelerated Solvent Extraction (ASE), PLE uses elevated temperatures and pressures to increase the efficiency of solvent extraction, reducing extraction time and solvent volume. nih.gov

The selection of an appropriate extraction method is contingent upon the specific physicochemical properties of this compound and the nature of the biological matrix from which it is being extracted. nih.gov These advanced methodologies contribute significantly to the efficient and high-purity isolation of this compound for further research and potential applications.

Biosynthesis and Metabolic Pathways of Stepharine

Intracellular Accumulation and Transport Mechanisms of Stepharine within Biological Systems

The intracellular accumulation of this compound within plant biological systems is a highly regulated process, demonstrating distinct spatial and temporal patterns during plant development. wikipedia.orgnih.gov This precise regulation is crucial for the plant, as high concentrations of alkaloids can be toxic, leading to a phenomenon known as "self-intoxication." wikipedia.orgnih.govnih.gov

Plants have evolved specialized cellular mechanisms to manage the synthesis, storage, and transport of secondary metabolites like this compound. Key sites identified for this compound accumulation include:

Vascular tissues with companion cells (VT cells): These cells are integral to the plant's transport system and can serve as sites for alkaloid accumulation. wikipedia.orgnih.gov

Laticifers: These are specialized internal secretory cells, often forming a network throughout the plant, known for their role in accumulating a wide array of plant alkaloids. wikipedia.orgnih.gov

Parenchymal cells with inclusions (PI cells): These cells also act as depository sites, capable of tolerating and storing significant amounts of alkaloids. wikipedia.orgnih.gov

Research findings indicate that the presence of these specialized cells is critical for efficient this compound production and accumulation. wikipedia.org For instance, studies on Stephania glabra have shown that the highest levels of this compound accumulation occur in the hypocotyl portions of somatic embryos and in nodules with roots, whereas young, undifferentiated calli exhibit the lowest levels. wikipedia.org This suggests that specific cellular differentiation and developmental stages are prerequisites for optimal alkaloid storage. wikipedia.org

The movement of this compound within the plant, from its biosynthesis sites to these accumulation depots, implies the involvement of specific transport mechanisms. While the precise molecular transporters dedicated solely to this compound have not been fully elucidated, the observed organ-specific accumulation and the existence of specialized transport and secretory systems (like laticifers) strongly suggest active or directed transport processes. wikipedia.orgnih.gov The complex interplay between metabolite transport across cellular compartments and the overarching metabolic network presents a significant challenge in fully deciphering the mechanisms governing this compound's movement and distribution within the plant. wikipedia.org

Chemical Synthesis Methodologies and Strategies for Stepharine

Development of Synthetic Analogues and Derivatives of Stepharine

The development of synthetic analogues and derivatives of natural products like this compound is a crucial area of chemical research. This endeavor allows for the exploration of structural modifications that can lead to compounds with altered chemical properties or for further understanding of the structure-activity relationships, even when not focusing on biological activity.

Design Principles for Novel this compound Analogues

The design of novel this compound analogues is guided by principles that aim to systematically modify the core structure while maintaining or introducing specific chemical features. Given this compound's complex spirocyclic isoquinoline (B145761) alkaloid structure, design principles often focus on:

Modification of the Aromatic Rings: Altering the substitution patterns (e.g., methoxy (B1213986) groups) on the aromatic rings can influence electronic properties and steric hindrance.

Diversification of the Nitrogen Atom: The secondary amine in this compound offers opportunities for N-alkylation or acylation, leading to derivatives with varied properties.

Structural Variation of the Spiro Center: The spirocyclic cyclohexadienone is a defining feature. Analogues could explore different ring sizes, saturation levels, or substituents around this spiro junction.

Chiral Control: this compound possesses stereocenters, and the design of analogues often involves strategies for stereoselective synthesis to obtain specific enantiomers or diastereomers.

Biomimetic Approaches: Some design principles are inspired by plausible biosynthetic pathways, aiming to create analogues that mimic intermediates or related natural products.

Fragment-Based Design: Breaking down the this compound structure into key fragments (e.g., the THIQ scaffold, the spiro-cyclohexadienone) allows for independent modification and subsequent reassembly. nih.govresearchgate.net The unifying principles for the design and evaluation of natural product-inspired compound collections emphasize combining individual strategies to streamline access and synthesis of such compounds. mdpi.com

Synthetic Routes to Structurally Modified this compound Derivatives

Synthetic routes to structurally modified this compound derivatives typically involve adapting or extending the methodologies used for the parent compound's total synthesis. The key is to introduce variations at specific points in the synthetic sequence.

Common strategies for creating derivatives include:

Late-Stage Functionalization: Modifying the pre-formed this compound scaffold through reactions such as oxidation, reduction, halogenation, or alkylation at accessible sites. For instance, the compound has been shown to undergo hydrolysis and oxidation to form different derivatives. ontosight.ai

Precursor Modification: Synthesizing modified building blocks (e.g., substituted aryl iodides or aziridines for the Catellani reaction approach) and then incorporating these into the established synthetic pathway to generate analogues with desired substitutions. researchgate.netontosight.ai

Cyclization Variations: Exploring different cyclization reactions or conditions to alter the ring sizes or fusion patterns within the spirocyclic or isoquinoline moieties. The formation of the tetrahydroisoquinoline core itself can be achieved through diverse strategies, including electrophilic aromatic substitution via iminium ion cyclization. nih.gov

Stereochemical Control: Employing asymmetric synthesis techniques, such as chiral catalysts or auxiliaries, to control the stereochemistry of newly formed chiral centers in the derivatives.

The development of these synthetic routes allows for the systematic exploration of the chemical space around the this compound scaffold, enabling the generation of a diverse library of compounds for further chemical characterization.

Advanced Structural Characterization and Computational Studies of Stepharine

Spectroscopic Analysis for Structural Elucidation of Stepharine

Spectroscopic methods are indispensable tools for determining the chemical structure of organic compounds. For this compound, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) has been pivotal in confirming its identity and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework and the arrangement of functional groups within this compound. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are routinely employed.

1D NMR Spectroscopy:

¹H NMR: Provides information on the number, type, and connectivity of hydrogen atoms in the molecule, revealing characteristic chemical shifts and coupling patterns that correspond to specific structural environments.

¹³C NMR: Offers insights into the carbon skeleton, with each unique carbon atom producing a distinct signal. This technique is crucial for determining the presence of various carbon types, including aliphatic, aromatic, and carbonyl carbons.

2D NMR Spectroscopy: To fully unravel the complex connectivity of this compound, 2D NMR techniques are essential. Studies have utilized these methods to confirm the structure of this compound researchgate.net.

Correlation Spectroscopy (COSY): Identifies protons that are coupled to each other, indicating direct connectivity through bonds.

Heteronuclear Single Quantum Coherence (HSQC): Correlates proton signals with the carbon atoms directly attached to them, aiding in the assignment of ¹H and ¹³C signals.

Heteronuclear Multiple Bond Correlation (HMBC): Reveals correlations between protons and carbons separated by two or three bonds, providing crucial information about long-range connectivity and quaternary carbons.

Rotating Frame Overhauser Effect Spectroscopy (ROESY): Provides information about spatial proximity between protons, even if they are not directly bonded, which is vital for determining stereochemistry and conformational preferences researchgate.net.

The combined application of these NMR techniques allows for a comprehensive mapping of the atomic connectivity and spatial arrangement within the this compound molecule.

Table 1: Application of NMR Techniques in this compound Structural Elucidation

| NMR Technique | Information Provided | Relevance to this compound |

| ¹H NMR | Number, type, and connectivity of hydrogen atoms; characteristic chemical shifts and coupling patterns. | Defines the proton environments and their immediate neighbors. |

| ¹³C NMR | Carbon skeleton and types of carbon atoms (e.g., aliphatic, aromatic, carbonyl). | Maps the carbon framework of the spiro and isoquinoline (B145761) systems. |

| COSY | Direct proton-proton coupling (through 2-3 bonds). | Establishes proton connectivity within different parts of the molecule. |

| HSQC | Direct proton-carbon correlations (through 1 bond). | Assigns specific protons to their directly attached carbon atoms. |

| HMBC | Long-range proton-carbon correlations (through 2-3 bonds). | Connects different fragments and identifies quaternary carbons, crucial for the spiro center. |

| ROESY | Spatial proximity of protons (through space). | Helps in determining the relative stereochemistry and conformational aspects. |

Mass Spectrometry (MS and HRMS) for Molecular Identity Confirmation

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) are critical for determining the molecular weight and elemental composition of this compound, thereby confirming its molecular identity. The molecular formula of this compound is C₁₈H₁₉NO₃, and its molecular weight is 297.3 g/mol nih.govglpbio.com.

MS and HRMS Analysis:

Molecular Weight Determination: MS provides the precise molecular weight, which is essential for confirming the chemical formula.

Accurate Mass Measurement (HRMS): HRMS offers highly accurate mass measurements, allowing for the unambiguous determination of the elemental composition (e.g., C₁₈H₁₉NO₃) by comparing the experimental mass-to-charge ratio (m/z) with theoretical values nih.gov.

Fragmentation Analysis (MS/MS): Tandem mass spectrometry (MS/MS) experiments provide characteristic fragmentation patterns that are unique to a molecule's structure. For this compound, studies have reported the protonated precursor ion at m/z = 298.346 researchgate.net. Analysis of the fragmentation cascade yields diagnostic fragment ions, such as those observed at m/z 161.2, 192.1, and 238.2 researchgate.net. These fragment ions correspond to specific cleavages within the this compound structure, providing further evidence for its proposed connectivity and substructures.

Table 2: Key Mass Spectrometry Data for this compound

| Property | Value | Source/Purpose |

| Molecular Formula | C₁₈H₁₉NO₃ | Confirmed by HRMS nih.gov |

| Molecular Weight | 297.3 g/mol | Calculated from molecular formula nih.govglpbio.com |

| Protonated Precursor Ion (m/z) | 298.346 | Observed in HRMS/MS studies researchgate.net |

| Characteristic Fragment Ions (m/z) | 161.2, 192.1, 238.2 | Aid in structural confirmation through fragmentation patterns researchgate.net |

Advanced X-ray Crystallography Studies for Solid-State Structure

X-ray crystallography is a powerful technique for determining the precise three-dimensional (3D) solid-state structure of crystalline compounds. It provides atomic-level details, including bond lengths, bond angles, torsion angles, and absolute stereochemistry eag.comresearchgate.net. For a complex molecule like this compound, which possesses a spiro center and inherent chirality ((+)-Stepharine, (R)-stepharine) nih.gov, X-ray crystallography would offer definitive structural proof.

While the immediate search results did not provide a specific X-ray crystal structure for this compound, the technique is generally applicable to compounds that can form suitable crystals researchgate.net. If a high-quality crystal of this compound were obtained, X-ray diffraction data would enable the unequivocal determination of its solid-state conformation and absolute configuration, resolving any ambiguities that might remain from spectroscopic data alone. This method is crucial for understanding intermolecular interactions and crystal packing, which can influence physical and chemical properties.

Computational Chemistry and Molecular Modeling of this compound

Computational chemistry and molecular modeling approaches complement experimental techniques by providing theoretical insights into the electronic structure, conformational preferences, and dynamic behavior of molecules like this compound.

Quantum Chemical Calculations and Density Functional Theory (DFT)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are widely used to predict and understand the electronic and structural properties of molecules. DFT methods can calculate optimized geometries, vibrational frequencies, and various spectroscopic parameters, such as NMR chemical shifts, which can then be compared with experimental data for structural validation nih.govclaremont.edu.

For this compound, DFT calculations could be employed to:

Optimize Molecular Geometry: Determine the most stable 3D arrangement of atoms in the gas phase or in solution.

Predict Electronic Properties: Calculate properties like frontier molecular orbitals (HOMO/LUMO), charge distribution, and electrostatic potential, which are relevant for understanding reactivity and intermolecular interactions.

Simulate Spectroscopic Data: Predict theoretical NMR chemical shifts (both ¹H and ¹³C) and vibrational frequencies (IR/Raman), offering a powerful tool for confirming experimental assignments and resolving structural ambiguities claremont.edu.

Investigate Reaction Mechanisms: Explore potential energy surfaces for chemical reactions involving this compound, identifying transition states and reaction pathways.

The integration of DFT calculations with experimental data provides a more complete and robust understanding of this compound's molecular characteristics aps.org.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are computational techniques used to study the time-dependent behavior of molecular systems. By simulating the movement of atoms and molecules over time, MD provides insights into conformational flexibility, dynamic processes, and interactions with other molecules or solvents github.ioresearchgate.netrsc.org.

For this compound, MD simulations are particularly valuable for:

Conformational Landscape Exploration: Investigating the various accessible conformations of this compound and their relative stabilities. This is especially important for flexible molecules where a single static structure may not fully represent its behavior.

Dynamic Behavior in Solution: Simulating this compound's movement and interactions in different solvent environments, which can influence its biological activity and physical properties.

Protein-Ligand Binding Studies: MD simulations have been directly applied to this compound in studies investigating its interactions with biological targets. For instance, 200 ns molecular dynamics simulations were performed to analyze the stability of this compound when docked to acetylcholinesterase, demonstrating its strong binding affinity and stability with the enzyme figshare.com. These simulations provide crucial information on the dynamic nature of binding and the stability of the complex over time.

MD simulations thus offer a dynamic perspective that complements the static structural information obtained from spectroscopic methods and quantum chemical calculations, providing a holistic understanding of this compound's behavior in various environments.

Table 3: Computational Chemistry Techniques for this compound

| Computational Technique | Purpose in this compound Studies | Key Findings/Applications |

| Density Functional Theory (DFT) | Prediction of electronic properties, optimized geometries, and spectroscopic parameters (e.g., NMR shifts). | Used to confirm experimental NMR assignments and understand electronic structure. |

| Molecular Dynamics (MD) Simulations | Exploration of conformational landscape, flexibility, and dynamic behavior in solution. | Demonstrated strong binding affinity and stability of this compound with acetylcholinesterase over 200 ns simulations figshare.com. |

Molecular Docking Investigations of this compound-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a small molecule (ligand), such as this compound, when it binds to a protein target. This method helps elucidate the binding affinity and the nature of interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor's active site researchgate.netpensoft.netamazonaws.com.

Research has indicated that this compound engages in specific interactions with biological targets. Notably, this compound has been reported to directly interact with Toll-like receptor 4 (TLR4) and its co-receptor MD2, functioning as a TLR4 inhibitor glpbio.com. This interaction suggests a role in modulating inflammatory pathways.

Furthermore, in silico molecular docking studies have explored this compound's affinity for acetylcholinesterase (AChE), an enzyme critical in neurodegenerative diseases. These studies have provided quantitative data on this compound's inhibitory potential against AChE.

Table 1: Select Molecular Docking and Inhibitory Data for this compound

| Target Protein | Interaction Type / Mechanism | In Silico IC₅₀ Value (if available) | Reference |

| Toll-like receptor 4 (TLR4) / MD2 complex | Direct interaction, TLR4 inhibitor | Not specified | glpbio.com |

| Acetylcholinesterase (AChE) | Inhibitory activity (dual-binding/mixed inhibition suggested for similar alkaloids) | 61.24 mM | researchgate.net |

Note: The IC₅₀ value for AChE is based on in silico data from a study investigating naturally occurring alkaloids, including this compound. researchgate.net

These investigations provide a computational framework for understanding this compound's potential biological activities and guide further experimental validation.

In Silico Prediction and Validation of Molecular Behavior

In silico prediction encompasses a range of computational methodologies designed to forecast various aspects of a molecule's behavior, including its physicochemical properties, biological activity, and potential interactions within complex systems researchgate.net. These methods are crucial for defining novel molecular behavior in target protein binding sites and elucidating key biochemical pathways amazonaws.com.

Beyond molecular docking, in silico tools are employed for pharmacochemical analyses, such as predicting Absorption, Distribution, Metabolism, and Excretion (ADME) properties, which are vital for understanding how a compound behaves within a biological system pensoft.net. While specific ADME predictions for this compound were not detailed in the provided search results, the general application of these methods underscores their importance in characterizing molecular behavior.

Validation of in silico predictions often comes from correlating computational findings with experimental observations. For this compound, reported biological activities serve as a form of validation for its predicted molecular behavior. For instance, this compound has demonstrated neuroprotective effects on SH-SY5Y cells cultured with LPS-treated conditioned medium glpbio.com. It has also been shown to inhibit cholinesterase in vitro glpbio.com. These experimental findings align with the insights gained from molecular docking studies, reinforcing the utility of in silico approaches in understanding and predicting the complex molecular behavior of compounds like this compound. The ongoing development of sophisticated in silico models, such as those used for predicting binding affinities for viral inhibitors, further demonstrates the growing reliability and predictive power of these computational tools in understanding complex biological interactions arxiv.org.

Mechanistic Investigations of Biological Activities of Stepharine in Vitro and in Silico Perspectives

Modulation of Toll-Like Receptor 4 (TLR4) Signaling Pathways

Toll-like receptor 4 (TLR4) plays a pivotal role in the innate immune system, recognizing pathogen-associated molecular patterns like lipopolysaccharide (LPS) and initiating inflammatory signaling cascades. citeab.comguidetopharmacology.orgnih.govpnas.orgnih.gov Stepharine has been identified as a modulator of this critical pathway. wikipedia.orgciteab.comguidetopharmacology.orgmims.com

Direct Interaction of this compound with TLR4/MD2 Complex

Research indicates that this compound directly interacts with TLR4 and binds to the TLR4/MD2 complex. wikipedia.orgguidetopharmacology.orgmims.comciteab.com This direct binding positions this compound as a TLR4 inhibitor. wikipedia.orgguidetopharmacology.orgciteab.com Molecular docking analyses and Surface Plasmon Resonance (SPR) assays have provided evidence supporting this direct interaction, highlighting this compound's capacity to interfere with the TLR4/MD2 complex. citeab.com

Inhibition of TLR4 Expression and Downstream Signaling Cascades (e.g., IκBα phosphorylation, NF-κB p65 nuclear translocation)

Beyond direct interaction, this compound actively inhibits the expression of TLR4 itself and key downstream signaling events. In lipopolysaccharide (LPS)-activated BV-2 cells, this compound, at concentrations of 10 and 30 μM, significantly reduced the LPS-induced increase in TLR4 expression. wikipedia.orgciteab.commims.com

Furthermore, this compound effectively inhibits crucial steps in the nuclear factor-kappa B (NF-κB) signaling pathway, which is a major inflammatory transcription pathway downstream of TLR4. guidetopharmacology.orgresearchgate.netnih.govnih.govuni.lu Specifically, this compound (10, 30 μM) has been shown to inhibit IκBα phosphorylation and the subsequent nuclear translocation of NF-κB p65 subunit in LPS-activated BV-2 cells. wikipedia.orgciteab.commims.com The phosphorylation of IκBα typically leads to its degradation, allowing NF-κB p65 to translocate to the nucleus and activate pro-inflammatory gene expression. guidetopharmacology.orgresearchgate.netnih.govnih.govctdbase.org By inhibiting these steps, this compound effectively suppresses the activation of the TLR4/NF-κB pathway. citeab.com

Table 1: Effects of this compound on TLR4 Signaling in LPS-Activated BV-2 Cells

| Parameter | This compound Concentration | Observed Effect (vs. LPS-activated control) | Reference |

| TLR4 expression | 10, 30 μM | Inhibited increase | wikipedia.orgciteab.commims.com |

| IκBα phosphorylation | 10, 30 μM | Inhibited | wikipedia.orgciteab.commims.com |

| NF-κB p65 nuclear translocation | 10, 30 μM | Inhibited | wikipedia.orgciteab.commims.com |

Anti-inflammatory Action Mechanisms

This compound exhibits potent anti-inflammatory properties, primarily by modulating the release and expression of various pro-inflammatory mediators. wikipedia.orgciteab.commims.comuni.lu

Inhibition of Nitric Oxide (NO) Release in Inflammatory Cell Models

One of the key anti-inflammatory actions of this compound involves the inhibition of nitric oxide (NO) release. In LPS-activated BV-2 cells, this compound at concentrations of 10 and 30 μM substantially inhibited the release of NO. wikipedia.orgciteab.commims.com High concentrations of NO, a free radical, are toxic to cells and contribute significantly to inflammatory processes.

Suppression of Pro-inflammatory Mediator Expression (iNOS, IL-6, TNF-α, IL-1β)

Beyond NO release, this compound also suppresses the expression of several critical pro-inflammatory mediators at both mRNA and protein levels. In LPS-activated BV-2 cells, treatment with this compound (10, 30 μM) led to a significant reduction in the expression of:

Inducible nitric oxide synthase (iNOS) wikipedia.orgciteab.commims.com

Interleukin (IL)-6 wikipedia.orgciteab.commims.com

Tumor necrosis factor (TNF)-α wikipedia.orgciteab.commims.com

Interleukin (IL)-1β wikipedia.orgciteab.commims.com

These mediators are central to the inflammatory response, and their suppression by this compound underscores its anti-inflammatory potential.

Table 2: Effects of this compound on Pro-inflammatory Mediators in LPS-Activated BV-2 Cells

| Pro-inflammatory Mediator | This compound Concentration | Observed Effect (vs. LPS-activated control) | Reference |

| Nitric Oxide (NO) release | 10, 30 μM | Substantially inhibited | wikipedia.orgciteab.commims.com |

| iNOS (mRNA and protein) | 10, 30 μM | Inhibited expression | wikipedia.orgciteab.commims.com |

| IL-6 (mRNA and protein) | 10, 30 μM | Inhibited expression | wikipedia.orgciteab.commims.com |

| TNF-α (mRNA and protein) | 10, 30 μM | Inhibited expression | wikipedia.orgciteab.commims.com |

| IL-1β (mRNA and protein) | 10, 30 μM | Inhibited expression | wikipedia.orgciteab.commims.com |

Cholinesterase Enzyme Inhibition Studies

This compound has also demonstrated inhibitory activity against cholinesterase enzymes in vitro. wikipedia.orgmims.com Cholinesterases, primarily acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are crucial enzymes involved in the hydrolysis of neurotransmitters like acetylcholine, playing a vital role in neurological function.

In vitro assays have determined an IC50 value of 61.24 μM for this compound against acetylcholinesterase (AChE). Furthermore, in silico molecular docking analyses suggest that this compound can effectively bind with the active sites of both AChE and BChE enzymes, indicating a potential dual inhibitory action.

Table 3: Cholinesterase Inhibition by this compound

| Enzyme Target | Inhibition Type | IC50 Value (in vitro) | Research Method | Reference |

| Acetylcholinesterase | Inhibition | 61.24 μM | In vitro assays | |

| Butyrylcholinesterase | Binding | Not specified | Molecular docking |

In Vitro Enzyme Assay Methodologies for Cholinesterase Activity

The in vitro assessment of this compound's inhibitory activity against acetylcholinesterase (AChE) typically utilizes established spectrophotometric methods. A common approach involves modifications of the methodology proposed by Ellman et al. (1961) and Senol et al. (2015). lipidmaps.org These assays are performed in 96-well microplates, where the enzyme (e.g., from Tetronarce californica) is incubated with varying concentrations of the alkaloid. lipidmaps.org Concentrations for testing alkaloids can range from 2.8 to 90.0 µg/mL. lipidmaps.org Neostigmine (B1678181), a known efficient short-term reversible inhibitor of AChE, serves as a positive control in these experiments. lipidmaps.org

Detailed research findings indicate that this compound exhibits significant AChE inhibitory activity. In one study, this compound demonstrated an inhibition percentage of 74.58 ± 0.03% against AChE. lipidmaps.org The half-maximal inhibitory concentration (IC50) for this compound against AChE has been reported as 61.24 µM. mims.comlipidmaps.orgnih.gov For comparison, the positive control neostigmine showed an IC50 of 3.72 µM, and an inhibition percentage of 93.04 ± 0.03%. lipidmaps.org These in vitro results are further supported by in silico analyses. mims.comlipidmaps.orgnih.gov

Table 1: In Vitro Acetylcholinesterase (AChE) Inhibitory Activity

| Compound | Inhibition Percentage (%) | IC50 (µM) |

| This compound | 74.58 ± 0.03 lipidmaps.org | 61.24 mims.comlipidmaps.orgnih.gov |

| Neostigmine | 93.04 ± 0.03 lipidmaps.org | 3.72 lipidmaps.org |

Molecular Interactions with Acetylcholinesterase (AChE) Active Sites

Computational approaches, such as molecular docking and molecular dynamics simulations, have been instrumental in elucidating the molecular interactions between this compound and the active sites of acetylcholinesterase (AChE). citeab.commims.comnih.gov In silico studies have demonstrated that this compound can bind effectively with the active sites of the AChE enzyme. mims.comnih.gov

A study utilizing AutoDock Vina to analyze docking affinities reported a promising binding energy of -10.3 kcal/mol for this compound with AChE, specifically using the enzyme from Torpedo californica (PDB ID: 1QTI). citeab.com This interaction involves crucial hydrogen bonding and hydrophobic contacts with key active site residues, including His 440, Tyr 121, and Trp 84. citeab.com Furthermore, molecular dynamics simulations, conducted over 200 nanoseconds, confirmed the strong binding affinity and stability of the this compound-AChE complex. citeab.com The trajectories obtained from these simulations indicated a robust and stable interaction, highlighting this compound's potential as a potent AChE inhibitor. citeab.com

Immunomodulatory Effects and Mechanisms

This compound exhibits notable immunomodulatory properties, primarily through its influence on pro-inflammatory mediators and direct interaction with immunological proteins. wikipedia.org

Influence on Interleukin Production (e.g., IL-6, IL-8) in Cell Culture Models

Investigations into this compound's immunomodulatory effects have utilized various cell culture models, particularly focusing on its impact on interleukin production. In lipopolysaccharide (LPS)-activated BV-2 cells, this compound (at concentrations of 10 and 30 µM) significantly inhibits the release of nitric oxide (NO) and the expression (both mRNA and protein) of pro-inflammatory mediators. wikipedia.org These mediators include inducible nitric oxide synthase (iNOS), interleukin (IL)-6, tumor necrosis factor (TNF)-α, and IL-1β. wikipedia.org Additionally, this compound at these concentrations inhibits the LPS-induced increase in TLR4 expression, IκBα phosphorylation, and nuclear translocation of NF-κB p65, indicating a disruption of the NF-κB signaling pathway, which is central to inflammatory responses. wikipedia.org

Another study corroborated these findings, reporting that this compound inhibited the production of IL-6 at levels comparable to 5-N-methylmaytenine. mims.comlipidmaps.org Furthermore, this compound considerably inhibited the production of IL-8, demonstrating a dose-dependent action where it was inhibitory at its IC50 dose and stimulatory at a twofold IC50 dose. mims.comlipidmaps.org This complex dose-dependent behavior may be attributed to different binding modes of the alkaloid to the interleukin structural fragments. mims.comlipidmaps.org

Table 2: Influence of this compound on Pro-inflammatory Mediators in LPS-Activated BV-2 Cells

| Mediator/Protein | Effect of this compound (10, 30 µM) |

| Nitric Oxide (NO) | Substantially inhibited release wikipedia.org |

| iNOS mRNA/Protein | Substantially inhibited expression wikipedia.org |

| IL-6 mRNA/Protein | Substantially inhibited expression wikipedia.org |

| TNF-α mRNA/Protein | Substantially inhibited expression wikipedia.org |

| IL-1β mRNA/Protein | Substantially inhibited expression wikipedia.org |

| TLR4 expression | Inhibited LPS-induced increase wikipedia.org |

| IκBα phosphorylation | Inhibited wikipedia.org |

| NF-κB p65 nuclear translocation | Inhibited wikipedia.org |

Theoretical Binding Modes with Immunological Proteins

Beyond its observed effects on cytokine production, theoretical studies using molecular docking have explored this compound's binding modes with immunological proteins. These in silico investigations revealed that this compound demonstrates an affinity for interleukins IL-6 and IL-8, suggesting direct molecular interactions with these proteins. mims.com The ability of this compound to bind effectively with the active sites of these interleukins provides a theoretical basis for its observed immunomodulatory effects. mims.com Furthermore, this compound has been shown to directly interact with TLR4 and bind to the TLR4/MD2 complex, positioning it as a direct TLR4 inhibitor. wikipedia.org This direct interaction with a key pattern recognition receptor like TLR4 underscores a significant mechanistic pathway for its anti-inflammatory actions. wikipedia.org

Preclinical Investigations of Neuroprotective Action

This compound has demonstrated neuroprotective effects in preclinical investigations, suggesting its potential in mitigating neuronal damage. wikipedia.org

Cellular Mechanisms of Neuroprotection in Neuronal Cell Lines

Cellular studies have provided insights into the neuroprotective mechanisms of this compound in neuronal cell lines. This compound exhibits neuroprotective effects on SH-SY5Y cells when cultured with LPS-treated conditioned medium. wikipedia.org This suggests its ability to counteract neuroinflammation-induced neuronal damage. Isoquinoline (B145761) alkaloids, a class to which this compound belongs, are known to exert neuroprotective effects through multiple cellular mechanisms. These include the inhibition of nerve injury inflammation, anti-oxidative damage, regulation of autophagy, inhibition of intracellular calcium overload, and improvement of mitochondrial dysfunction. Neuroprotection against oxidative stress is a particularly significant mechanism, and neuronal cell lines like SH-SY5Y are commonly used to evaluate compounds for this activity, often against hydrogen peroxide (H2O2)-induced oxidative stress. The observed neuroprotective effects of this compound in SH-SY5Y cells align with these broader mechanisms, indicating its potential to protect neurons from various forms of cellular insult. wikipedia.org

Antimicrobial and Antibacterial Mechanism Elucidation

Interference with Bacterial DNA Function and Protein Synthesis

The precise mechanistic pathways through which this compound interferes with bacterial DNA function and protein synthesis are areas of ongoing research. While alkaloids, as a class of natural compounds, are recognized for their ability to disrupt bacterial cell membranes, affect DNA function, and inhibit protein synthesis, specific detailed in vitro and in silico studies elucidating this compound's direct interactions with bacterial DNA or ribosomal components are not extensively documented in the current literature nih.gov.

Generally, the inhibition of bacterial DNA function can occur through various mechanisms, such as intercalation into the DNA helix, interference with DNA replication enzymes (e.g., DNA gyrase or topoisomerase), or disruption of DNA integrity researchgate.netnih.gov. Similarly, the inhibition of bacterial protein synthesis often involves targeting the bacterial ribosome (70S ribosome), which is distinct from eukaryotic ribosomes (80S ribosome). Antibiotics that inhibit protein synthesis can bind to either the 30S or 50S ribosomal subunits, thereby impeding processes like translation initiation, elongation, or tRNA binding asm.orgnih.govigbmc.frlibretexts.org.

For other alkaloids, reported mechanisms of action include membrane permeabilization, inhibition of nucleic acid (DNA and RNA) synthesis, and direct inhibition of protein synthesis nih.gov. Further dedicated research, employing advanced in vitro biochemical assays and in silico molecular docking and dynamics simulations, would be crucial to pinpoint the specific molecular targets and interactions of this compound within bacterial DNA and protein synthesis machinery.

Broad-Spectrum Activity against Bacterial and Fungal Strains

This compound has demonstrated broad-spectrum antimicrobial activity, exhibiting inhibitory effects against a range of Gram-positive and Gram-negative bacteria, as well as certain fungal strains nih.gov. Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, have been reported for this compound against several clinically relevant pathogens.

The observed MIC values highlight this compound's efficacy across diverse microbial species, suggesting its potential as a broad-spectrum antimicrobial agent. For instance, this compound exhibited activity against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus, and Gram-negative bacteria including Escherichia coli and Pseudomonas aeruginosa. Furthermore, its antifungal properties have been noted against Candida albicans and Fusarium oxysporum nih.gov.

The following table summarizes the reported MIC values of this compound against various bacterial and fungal strains:

Table 1: Minimum Inhibitory Concentration (MIC) Values of this compound against Select Microbial Strains nih.gov

| Microorganism (Type) | MIC Range (µM) |

| Bacillus subtilis (Gram-positive) | 4.69 - 22.9 |

| Staphylococcus aureus (Gram-positive) | 5.64 - 77.38 |

| Enterococcus faecalis (Gram-positive) | 8.33 - 23.15 |

| Escherichia coli (Gram-negative) | 2.33 - 156.47 |

| Pseudomonas aeruginosa (Gram-negative) | 13.40 - 137.43 |

| Salmonella typhi (Gram-negative) | 11.29 - 77.38 |

| Candida albicans (Fungus) | 16.69 - 78.23 |

| Fusarium oxysporum (Fungus) | 56.74 - 222.31 |

This broad-spectrum activity positions this compound as a compound of interest in the ongoing search for novel antimicrobial agents, particularly in light of increasing antibiotic resistance nih.gov.

Structure Activity Relationship Sar Studies of Stepharine and Its Analogues

Identification of Pharmacophores and Key Structural Features for Biological Activity

Stepharine's primary reported mechanism of action involves direct interaction with Toll-like receptor 4 (TLR4) and binding to the TLR4/MD2 complex, thereby acting as a TLR4 inhibitor medchemexpress.comglpbio.com. This interaction leads to the inhibition of nitric oxide (NO) release and the expression of pro-inflammatory mediators such as inducible nitric oxide synthase (iNOS), interleukin (IL)-6, tumor necrosis factor (TNF)-α, and IL-1β in LPS-activated BV-2 cells medchemexpress.comglpbio.com. Furthermore, this compound inhibits LPS-induced increases in TLR4 expression, IκBα phosphorylation, and NF-κB p65 nuclear translocation medchemexpress.comglpbio.com.

Based on its known interaction with the TLR4/MD2 complex, the pharmacophoric features of this compound are likely to include:

Spiro Center: The unique spiro center connecting the cyclohexadiene and cyclopentaisoquinoline rings contributes significantly to its three-dimensional conformation and may be crucial for fitting into the binding pocket of TLR4/MD2 ontosight.ai.

Methoxy (B1213986) Groups: The dimethoxy substituents (e.g., at positions 10 and 11 as per its chemical name) are common in natural alkaloids and can participate in hydrogen bonding or hydrophobic interactions with target proteins, influencing binding affinity and specificity ontosight.ainih.gov.

Ketone Group: The ketone group (e.g., at position 1' of the cyclohexadiene ring) can act as a hydrogen bond acceptor or participate in other polar interactions ontosight.ainih.gov.

These structural elements collectively form the essential recognition features (pharmacophores) that enable this compound to bind to its target proteins and exert its biological effects.

Table 1: Key Structural Features of this compound and Their Potential Pharmacophoric Roles

| Structural Feature | Chemical Group/Location | Potential Pharmacophoric Role |

| Isoquinoline (B145761) Alkaloid Core | Fused aromatic and heterocyclic nitrogen-containing rings | Essential scaffold for molecular recognition and binding to target proteins. |

| Spiro Center | Connects cyclohexadiene and cyclopentaisoquinoline rings | Dictates specific 3D conformation critical for ligand-receptor fit. |

| Methoxy Groups | Typically at positions 10, 11 (dimethoxy) | Participate in hydrogen bonding or hydrophobic interactions; influence binding affinity. |

| Ketone Group | At position 1' of cyclohexadiene ring | Acts as a hydrogen bond acceptor; contributes to polar interactions with binding site. |

| Chiral Center | (R)-configuration at C-4 (for (+)-Stepharine) | Influences stereospecific interactions and overall binding affinity/selectivity. |

Correlation of Structural Modifications with Modulatory Effects on Target Proteins

Direct experimental data correlating specific structural modifications of this compound analogues with their modulatory effects on target proteins, particularly TLR4, are not detailed in the provided search results. However, in general medicinal chemistry, such correlations are established by:

Systematic Derivatization: Synthesizing analogues with modifications at various positions (e.g., altering the methoxy groups, modifying the spiro linkage, or changing the substituents on the cyclohexadiene ring).

Biological Activity Assays: Testing these analogues in relevant in vitro assays (e.g., TLR4 binding assays, NO release inhibition, pro-inflammatory cytokine expression) to quantify changes in potency and efficacy.

Computational Studies: Employing techniques like molecular docking and molecular dynamics simulations to predict how structural changes impact binding affinity and interactions with the target protein's active site nih.govaip.orgplos.orgjrespharm.comopenreview.net. For instance, studies on other compounds have shown that even minor structural modifications can lead to significant changes in biological activity, a phenomenon known as an "activity cliff" openreview.net.

For this compound, the observed inhibition of TLR4 expression and downstream signaling pathways (IκBα phosphorylation, NF-κB p65 nuclear translocation) suggests that modifications impacting its ability to bind the TLR4/MD2 complex or interfere with its signaling cascade would directly affect its anti-inflammatory properties medchemexpress.comglpbio.com. Similarly, any structural changes that influence its interaction with cholinesterase would alter its neuroprotective effects medchemexpress.comglpbio.com.

Rational Design Principles for Enhanced Potency and Selectivity

The rational design of this compound analogues for enhanced potency and selectivity would typically involve leveraging the insights gained from SAR studies and computational modeling. While specific examples for this compound are not available, general principles applied in drug design include:

Pharmacophore Elucidation: Precisely defining the spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic centers) necessary for optimal binding to TLR4 or other targets nih.govaip.orgplos.orgjrespharm.comacs.org.

Target-Specific Modifications: Designing modifications that exploit unique features of the target protein's binding pocket. For example, if the TLR4/MD2 complex has specific sub-pockets, introducing complementary functional groups could enhance binding affinity and selectivity acs.org.

Electrostatic Optimization: Adjusting the charge distribution of the molecule to optimize electrostatic interactions with the target, which can significantly improve potency and selectivity acs.org.

Conformational Restriction: Introducing rigid structural elements to lock the molecule into its active conformation, potentially increasing binding affinity by reducing the entropic cost of binding. The spiro center in this compound inherently provides some degree of conformational rigidity ontosight.ai.

Minimizing Off-Target Interactions: Designing analogues to reduce binding to unintended targets, thereby improving selectivity and reducing potential side effects acs.orgacsmedchem.org. This often involves understanding the differences in binding sites between the desired target and off-targets.

Improving Physicochemical Properties: While outside the scope of SAR per se, rational design also considers properties like solubility and metabolic stability, which can be influenced by structural modifications nih.gov. For instance, the dialkylated piperazine-linker segment in some plasmin inhibitors contributes to excellent solubility nih.gov.

In the context of this compound, future SAR studies would likely focus on systematically modifying the dimethoxy groups, the ketone, and the spirocyclic system to probe their precise roles in TLR4 binding and other observed biological activities. This would allow for the development of this compound analogues with improved therapeutic profiles.

Advanced Analytical Methodologies for Stepharine Research

Chromatographic Separations in Complex Mixtures (e.g., HPLC, GC)

Chromatographic techniques are indispensable for the isolation, purification, and quantification of Stepharine from natural sources, such as various Stephania species, and biological samples.

High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC): HPLC, particularly coupled with Diode Array Detection (DAD), has been extensively employed for the quantitative and simultaneous determination of this compound alongside other alkaloids, including sinomenine, palmatine, isocorydine, and tetrahydropalmatine, in extracts of Stephania yunnanensis and in rat plasma biocrick.comnih.gov. A developed HPLC-DAD method demonstrated robust validation parameters, including:

| Parameter | Value |

| Linearity (r²) | > 0.9975 |

| Intra-day Precision | < 4.8% (RSD) |

| Inter-day Precision | < 4.9% (RSD) |

| Extraction Recovery | 85.49% to 99.21% |

| Stability | 98.5% to 101.2% |

| biocrick.comnih.gov |

This method has proven valuable for the quality control of Stephania yunnanensis biocrick.comnih.gov. Similarly, UHPLC-DAD methods have been developed and validated for the quantification of this compound and other marker compounds in Stephania cambodica tubers, exhibiting good selectivity and linearity (r² > 0.997) biocrick.comebi.ac.uk. HPLC-UV profiling has also been utilized to analyze this compound in Stephania glabra cell cultures, providing insights into its spatial and temporal distribution nih.gov.

Counter-Current Chromatography (CCC): For the comprehensive separation and analysis of polar compounds, including this compound, from complex mixtures like Stephania yunnanensis extracts, counter-current chromatography (CCC) combined with liquid chromatography tandem mass spectrometry (LC-MSn) has been successfully applied biocrick.comebi.ac.uk. This approach enabled the isolation of this compound with purities exceeding 90% biocrick.comebi.ac.uk.

Gas Chromatography (GC): While specific research findings on this compound analysis solely by GC were not detailed, this compound's GC-MS spectral information is available in databases, indicating its potential for analysis by this technique, particularly for volatile derivatives or in specific applications nih.gov.

Mass Spectrometry for Quantitative and Qualitative Analysis

Mass spectrometry (MS) plays a pivotal role in the qualitative identification and quantitative analysis of this compound due to its high sensitivity and specificity.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): A highly sensitive LC-MS/MS method, employing a triple quadrupole (QQQ) mass spectrometer, has been successfully developed for pharmacokinetic studies of this compound in rabbit plasma biocrick.comebi.ac.uknih.govresearchgate.net. This method utilized dynamic selected reaction monitoring (SRM) mode, focusing on specific ion transitions of the protonated this compound precursor ion biocrick.comebi.ac.uknih.govresearchgate.net. This approach facilitated quantitative measurements of this compound in plasma samples across a linear range of five orders of magnitude, demonstrating high accuracy and low standard deviation coefficients biocrick.comebi.ac.uknih.govresearchgate.net. Fragment ion spectra of this compound were also obtained to confirm the compound's identity nih.govresearchgate.net.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS) and Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FTICR-MS): These high-resolution techniques have been instrumental in the structural elucidation and precise identification of this compound biocrick.com. FTICR-MS, in particular, was used for the identification of this compound's structure following its separation by counter-current chromatography biocrick.com.

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS): MALDI-MS has been employed to investigate the spatial distribution patterns of this compound in Stephania glabra cell cultures, with its findings correlating well with HPLC data, thereby providing a visual representation of the compound's distribution at cellular and organ levels nih.gov. A high-resolution Q-TOF mass spectrometer was used to identify the protonated this compound precursor ion [M+H]+ with high accuracy (error 2 ppm) and an m/z of 298.346 nih.govresearchgate.net.

Spectroscopic Techniques for Ligand-Target Binding Assays

Spectroscopic methods are fundamental for the structural characterization of this compound and can be adapted for studying its interactions with biological targets.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1D and 2D NMR spectroscopic techniques, including ¹H NMR, have been crucial for the comprehensive structural elucidation of this compound and for confirming its structure after purification biocrick.comnih.gov.

Circular Dichroism (CD) Experiment: The absolute configuration of this compound has been determined using CD experiments, providing vital stereochemical information biocrick.com.

Spectrophotometry: General spectrophotometric methods have also been applied to investigate the chemical structure and properties of this compound nih.gov.

Ligand-Target Binding Assays: While specific detailed spectroscopic techniques for this compound's ligand-target binding assays were not explicitly outlined in the provided search results, this compound is known to directly interact with Toll-like receptor 4 (TLR4) and bind to the TLR4/MD2 complex medchemexpress.com. Such molecular interactions are commonly investigated using various spectroscopic-based techniques. These can include fluorescence-based assays (e.g., fluorescence polarization, fluorescence resonance energy transfer (FRET), or NanoBRET), surface plasmon resonance (SPR), and isothermal titration calorimetry (ITC), which provide insights into binding affinity, kinetics, and thermodynamics by monitoring changes in spectroscopic signals upon ligand-target interaction nih.govresearchgate.netacs.org. The application of these advanced spectroscopic methods would be critical for a detailed understanding of this compound's molecular mechanism of action with its identified targets.

Cell-Based Assays for Mechanistic Investigations (e.g., Flow Cytometry, Reporter Gene Assays)

Cell-based assays are essential for investigating the biological activities and underlying mechanisms of this compound in a cellular context.

General Cell-Based Assays: Research has shown that this compound exhibits neuroprotective effects in SH-SY5Y cells when cultured with LPS-treated conditioned medium medchemexpress.com. Furthermore, this compound has been observed to significantly inhibit nitric oxide (NO) release and the expression of pro-inflammatory mediators, such as inducible nitric oxide synthase (iNOS), interleukin (IL)-6, tumor necrosis factor (TNF)-α, and IL-1β, in LPS-activated BV-2 cells medchemexpress.com. These findings highlight this compound's anti-inflammatory potential at the cellular level. Mechanistic studies have also revealed that this compound inhibits the LPS-induced increase of TLR4 expression, IκBα phosphorylation, and nuclear translocation of NF-κB p65 medchemexpress.com. The spatial distribution of this compound has been investigated in various cell culture models, plantlets, and mature micropropagated plants, providing insights into its accumulation patterns biocrick.comnih.gov.

Flow Cytometry: Given this compound's reported inhibition of LPS-induced TLR4 expression medchemexpress.com, flow cytometry is a highly applicable technique for quantifying cell surface protein expression changes. This method allows for the measurement of TLR4 levels on individual cells, providing quantitative data on this compound's impact on immune signaling pathways. While specific data on this compound using flow cytometry for TLR4 expression was not detailed, the technique is widely used for such cellular analyses aacrjournals.orgcaltech.edunih.gov.

Reporter Gene Assays: this compound's ability to inhibit NF-κB p65 nuclear translocation medchemexpress.com strongly suggests the utility of reporter gene assays in its mechanistic investigations. Reporter gene assays are powerful tools for studying gene expression regulation and cell signaling pathways by linking a promoter region of interest (e.g., an NF-κB responsive promoter) to an easily detectable reporter gene (e.g., luciferase or GFP) thermofisher.comindigobiosciences.comresearchgate.net. Changes in reporter gene activity directly reflect alterations in the activity of the transcription factor or signaling pathway under investigation. Therefore, NF-κB reporter gene assays would be a standard and effective approach to further elucidate how this compound modulates inflammatory responses by impacting the NF-κB pathway nih.gov.

Future Research Directions and Unresolved Questions

Elucidation of Additional Molecular Targets and Signaling Pathways

While Stepharine's interaction with the TLR4/MD2 complex and its downstream effects on inflammatory mediators are established, the full repertoire of its molecular targets and the intricate signaling pathways it modulates remain largely uncharacterized. Future research must aim to identify additional direct and indirect protein targets, explore its binding affinities across a broader range of cellular receptors, and map out the complete cascade of intracellular events triggered by this compound. This will involve the application of unbiased target identification techniques, such as activity-based protein profiling, quantitative proteomics, and chemical genetics. Furthermore, investigations into its neuroprotective and anti-aging properties require detailed elucidation of the specific cellular and molecular mechanisms underlying these effects, potentially uncovering novel signaling pathways beyond inflammation.

| Research Focus Area | Proposed Methodologies | Expected Outcomes |

| Novel Target Identification | Affinity chromatography coupled with mass spectrometry, phenotypic screening with target deconvolution, computational docking and molecular dynamics simulations. | Discovery of new direct protein or nucleic acid binding partners for this compound. |

| Pathway Mapping | RNA sequencing (RNA-Seq), phosphoproteomics, metabolomics, reporter gene assays, CRISPR-based functional genomics screens. | Comprehensive understanding of transcriptional, post-translational, and metabolic changes induced by this compound; identification of key regulatory nodes. |

| Mechanism of Neuroprotection | In vitro and in vivo models of neurodegeneration, calcium imaging, mitochondrial function assays, assessment of synaptic plasticity markers. | Identification of specific neuronal targets, pathways involved in neuronal survival, and mechanisms of neuroinflammation modulation. |

Comprehensive Systems Biology Approaches to this compound Action

A reductionist approach, focusing on individual components, often fails to capture the complexity of biological systems. Systems biology offers a powerful framework to understand this compound's action in a holistic manner, viewing the cell or organism as an integrated network of interacting genes, proteins, and biochemical reactions. colby.edu Future research should adopt comprehensive systems biology approaches, integrating various 'omics' datasets to provide a multi-dimensional view of this compound's impact. This includes applying genomics to understand genetic predispositions to its effects, transcriptomics to monitor gene expression changes, proteomics to identify protein alterations and interactions, and metabolomics to observe metabolic shifts. Such an integrated analysis can reveal emergent properties, identify critical regulatory hubs, and uncover complex feedback loops that contribute to this compound's observed biological activities.

| Systems Biology Approach | Data Types Integrated | Potential Insights |

| Transcriptomics & Proteomics | mRNA expression, protein abundance, post-translational modifications. | Correlation between gene and protein expression, identification of regulatory mechanisms affecting protein synthesis or degradation. |

| Metabolomics & Lipidomics | Small molecule metabolites, lipid profiles. | Impact on cellular metabolic pathways, identification of metabolic biomarkers, understanding energy expenditure and lipid signaling. |

| Network Biology | Protein-protein interaction networks, gene regulatory networks, metabolic pathways. | Identification of central nodes and pathways perturbed by this compound, prediction of off-target effects or synergistic interactions. |

Development of Advanced Synthetic Strategies for Complex Derivatives

This compound, with its complex spirocyclic isoquinoline (B145761) alkaloid structure, presents significant challenges for chemical synthesis. Existing synthetic routes, while elegant, often involve multiple steps and can be challenging for large-scale production or the generation of diverse analogs. iupac.orgresearchgate.netresearchgate.netchemrxiv.orgutexas.eduthieme-connect.comacs.org Future research is needed to develop advanced synthetic strategies that are more efficient, stereoselective, and amenable to industrial scale-up. This includes exploring novel catalytic reactions (e.g., C-H activation, photocatalysis, electrochemistry), flow chemistry for continuous synthesis, and automated synthesis platforms. The development of modular synthetic approaches will be crucial for rapidly generating a library of this compound derivatives. Such derivatives are essential for comprehensive structure-activity relationship (SAR) studies, which can lead to the identification of analogs with improved potency, selectivity, bioavailability, or reduced toxicity.

| Synthetic Strategy Category | Specific Techniques/Approaches | Advantages for this compound Synthesis |

| Catalysis | Asymmetric catalysis, C-H activation, organocatalysis, photoredox catalysis. | Enhanced stereoselectivity, reduced step count, milder reaction conditions. |

| Flow Chemistry | Microfluidic reactors, continuous flow reactors. | Improved reaction control, enhanced safety, scalability, rapid optimization. |

| Automated Synthesis | Robotic platforms, parallel synthesis. | High-throughput synthesis of derivatives, accelerated SAR studies. |

| Biocatalysis | Enzyme-catalyzed reactions (e.g., P450 enzymes, oxidoreductases). | High selectivity, environmentally friendly, access to complex chiral centers. |

Exploration of Novel Biosynthetic Engineering Approaches

As a natural product, this compound's availability is often limited by its natural source and the challenges associated with plant cell culture production, including self-intoxication. nih.gov A promising avenue for future research lies in elucidating and engineering its biosynthetic pathway. This involves identifying all genes and enzymes responsible for this compound's biosynthesis in Stephania species. Once the complete biosynthetic gene cluster is identified, it can be transferred and expressed in heterologous hosts, such as yeast, Escherichia coli, or other amenable plant systems. Biosynthetic engineering techniques, including pathway reconstruction, enzyme directed evolution, and metabolic flux optimization, can then be employed to enhance this compound production, enable the synthesis of novel, non-natural analogs, and potentially overcome the toxicity issues observed in native plant cell cultures.

| Biosynthetic Engineering Approach | Key Steps Involved | Potential Benefits |

| Pathway Elucidation | Genome sequencing, transcriptomics, enzyme assays, isotope labeling studies. | Identification of all genes and enzymes in the this compound biosynthetic pathway. |

| Heterologous Expression | Cloning of gene clusters into expression vectors, transformation into microbial or plant hosts. | Scalable and controlled production of this compound, bypassing plant cultivation limitations. |

| Enzyme Engineering | Directed evolution, rational design of enzymes. | Improvement of enzyme efficiency, alteration of substrate specificity to produce novel analogs. |

| Metabolic Flux Optimization | Systems metabolic engineering, CRISPR/Cas-based genome editing in host organisms. | Maximizing this compound yield, minimizing by-product formation. |

Integration of Multi-Omics Data for Deeper Mechanistic Understanding

The generation of vast amounts of multi-omics data (as discussed in Section 9.2) necessitates sophisticated computational and bioinformatics approaches for effective integration and interpretation. Future research must focus on developing and applying advanced algorithms and computational frameworks to integrate disparate datasets from genomics, transcriptomics, proteomics, metabolomics, epigenomics, and phenomics. This integration is crucial for building comprehensive biological networks that can explain this compound's mechanism of action at a systems level. It will enable the identification of key molecular signatures, predict drug targets, and uncover complex interactions that contribute to its therapeutic effects or potential off-target activities. Such integrated analyses will move beyond correlation to establish causal relationships, providing a truly deeper mechanistic understanding of this compound's impact on cellular physiology and disease states.

| Data Integration Challenge | Proposed Computational/Bioinformatics Approaches | Expected Insights |

| Data Heterogeneity | Machine learning algorithms (e.g., deep learning, random forests), Bayesian networks, graph theory. | Robust integration of diverse data types, identification of hidden patterns and relationships. |

| Network Reconstruction | Pathway analysis tools, network inference algorithms, causal inference models. | Construction of comprehensive biological networks, identification of regulatory feedback loops and feed-forward mechanisms. |

| Biomarker Discovery | Statistical modeling, multivariate analysis, machine learning classification. | Identification of molecular signatures predictive of this compound's efficacy or response. |

| Phenotype Correlation | Integrative statistical models, clinical data integration platforms. | Linking molecular changes to observable biological effects and disease outcomes. |

Q & A

Q. How is Stepharine structurally identified and characterized in plant tissues?